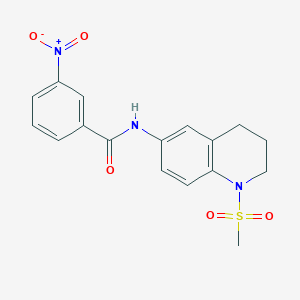

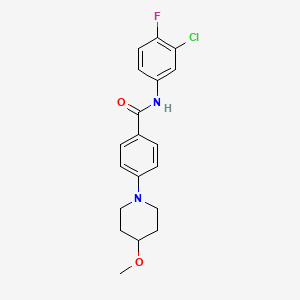

![molecular formula C14H15BrN2OS B2658152 N-(6-溴苯并[d]噻唑-2-基)环己烷甲酰胺](/img/structure/B2658152.png)

N-(6-溴苯并[d]噻唑-2-基)环己烷甲酰胺

描述

“N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is a heterocyclic compound . It has drawn significant scientific interest in recent years. It is related to a series of compounds that have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

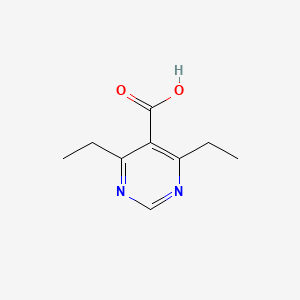

The molecular formula of “N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is C14H15BrN2OS . Its molecular weight is 339.25 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .科学研究应用

合成和生物学评估

N-(6-溴苯并[d]噻唑-2-基)环己烷甲酰胺及其衍生物已被合成并评估了各种生物活性。例如,某些苯并噻唑衍生物,包括 N-(苯并[d]噻唑-2-基)环己烷甲酰胺,对癌细胞系(A549、MCF7-MDR、HT1080)表现出显着的细胞毒性,并且还对金黄色葡萄球菌和一些真菌的生长表现出中等的抑制作用 (Nam 等,2010)。

杂环化和环化反应

对相关化合物的化学性质的研究包括杂环化研究,其中制备了 N-(2-环己烯基)-取代的硫代酰胺、硫脲和二硫代氨基甲酸酯,并研究了它们的立体专一环化 (Jagodziński 等,1995)。此外,NHC 催化的硫代酰胺与改性烯醛的 [3 + 3] 环化,用于功能化噻嗪酮的对映选择性合成,突出了构建具有潜在治疗应用的复杂分子的方法 (Ghosh 等,2019)。

抗菌和抗微生物应用

由 N-(6-溴苯并[d]噻唑-2-基)环己烷甲酰胺和类似结构合成的化合物显示出有前景的抗菌和抗微生物活性。例如,一项对结构相关的 2-氨基苯并[d]噻唑基取代吡唑-5-酮的研究显示出显着的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌,而对哺乳动物细胞没有细胞毒性作用 (Palkar 等,2017)。

抗癌潜力

探索抗癌活性是苯并噻唑衍生物的一个关键研究领域。研究表明,某些衍生物对各种癌细胞系表现出显着的细胞毒性,表明它们作为化疗剂的潜力 (Nam 等,2010)。

作用机制

While the specific mechanism of action for “N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is not mentioned in the search results, similar compounds have been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins .

未来方向

The future directions for “N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” and similar compounds could involve further exploration of their anti-inflammatory and analgesic activities. There may also be potential for optimizing their synthesis process and investigating their other biological activities .

属性

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWBPMHOAGNHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

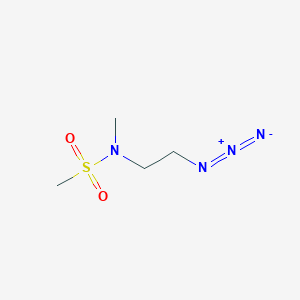

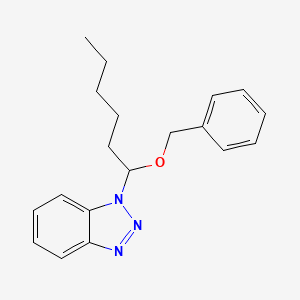

![(E)-3-(furan-2-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2658074.png)

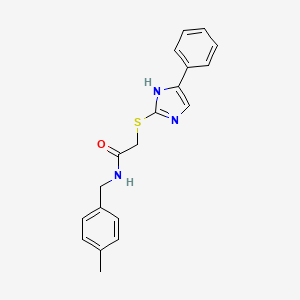

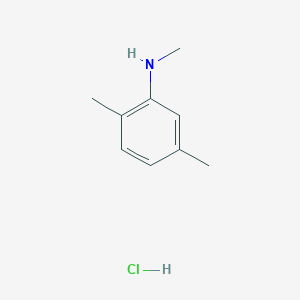

![(1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2658079.png)

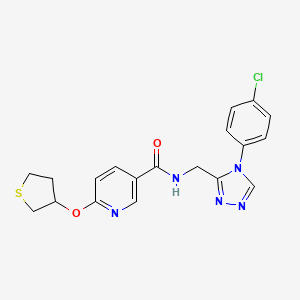

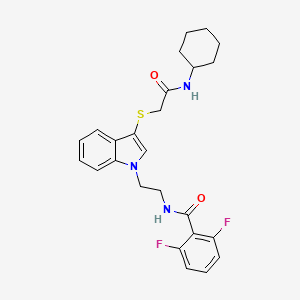

![5-methoxy-6-[(3-methylpiperidino)carbonyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2658081.png)

![N-[(3-methylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2658084.png)

![3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2658086.png)